Methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate
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Overview
Description
Methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate is an organic compound with the molecular formula C14H18O3 It is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, which is further connected to a pent-4-enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate typically involves the esterification of 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-oxo-3,5-dimethylphenyl)pent-4-enoic acid.
Reduction: Formation of 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of methyl groups.
Methyl 4-hydroxy-3,5-dimethylbenzoate: Similar structure but without the pent-4-enoate group.
Uniqueness
Methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate is unique due to the presence of both the hydroxy and pent-4-enoate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
866082-53-3 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate |
InChI |
InChI=1S/C14H18O3/c1-10-8-12(9-11(2)14(10)16)6-4-5-7-13(15)17-3/h4,6,8-9,16H,5,7H2,1-3H3 |
InChI Key |
QVRHRCYQKPJDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CCCC(=O)OC |
Origin of Product |
United States |
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